5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one
CAS No.:
Cat. No.: VC14956804
Molecular Formula: C22H28N4O2S2
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H28N4O2S2 |
|---|---|
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | (5Z)-5-[[2-(dipropylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H28N4O2S2/c1-6-10-24(11-7-2)19-16(12-17-21(28)26(14(3)4)22(29)30-17)20(27)25-13-15(5)8-9-18(25)23-19/h8-9,12-14H,6-7,10-11H2,1-5H3/b17-12- |
| Standard InChI Key | DWFMNVOPWBFCIY-ATVHPVEESA-N |
| Isomeric SMILES | CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)C |
| Canonical SMILES | CCCN(CCC)C1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)C |
Introduction
5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one is a complex organic compound that belongs to the class of thiazolidinones and pyrido derivatives. Its molecular formula is C_{20}H_{28}N_{4}O_{2}S, indicating a large and intricate structure. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of pyrido[1,2-a]pyrimidine and thiazole moieties, which are known for their biological significance.
Structural Features
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Molecular Formula: C_{20}H_{28}N_{4}O_{2}S
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Key Moieties: Pyrido[1,2-a]pyrimidine and thiazole rings
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Functional Groups: Dipropylamino, methyl, oxo, thioxo
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and spatial arrangement.
Synthesis
The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. While specific synthetic routes may vary, they generally include various organic reactions that incorporate functional groups to enhance its pharmacological properties.
Chemical Reactivity
The compound's reactivity is attributed to its functional groups, which enable it to participate in various chemical reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study.
Potential Applications
The compound is hypothesized to interact with biological targets such as enzymes or receptors involved in disease pathways, suggesting potential applications in therapeutic areas like cancer treatment. Experimental studies using cell lines or animal models would be necessary to elucidate these mechanisms further.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-{(Z)-1-[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one | C_{20}H_{28}N_{4}O_{2}S | Pyrido[1,2-a]pyrimidine and thiazole moieties |
| 5-{(Z)-1-[2-(isobutylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolan-4-one | Not specified | Isobutylamino and tetrahydro-2-furanylmethyl groups |
| 3-[(5Z)-5-{[2-(dipropylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid | C_{22}H_{26}N_{4}O_{4}S_{2} | Thiazolidinone ring and propanoic acid moiety |
Research Findings and Future Directions
Research on this compound is ongoing, with a focus on elucidating its biological mechanisms and potential therapeutic applications. Computer-aided drug design studies suggest that it may bind to enzymes or receptors involved in various biological pathways, similar to other pyrido derivatives. Future studies should involve experimental investigations using cell lines or animal models to confirm these hypotheses.
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